molecular formula C11H11NO3 B13571572 Methyl 3-(3-cyanophenyl)-2-hydroxypropanoate

Methyl 3-(3-cyanophenyl)-2-hydroxypropanoate

Cat. No.: B13571572
M. Wt: 205.21 g/mol
InChI Key: BSUZJTMVXJOIOF-UHFFFAOYSA-N
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Description

Methyl 3-(3-cyanophenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a cyanophenyl group, a hydroxypropanoate moiety, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-cyanophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(3-cyanophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-cyanophenyl)-2-hydroxypropanoate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: 3-(3-cyanophenyl)-2-oxopropanoate.

    Reduction: 3-(3-aminophenyl)-2-hydroxypropanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3-cyanophenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-cyanophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. For example, the hydroxy group may participate in hydrogen bonding with active sites of enzymes, while the cyanophenyl group may interact with hydrophobic pockets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-cyanophenyl)-2-hydroxypropanoate
  • Methyl 3-(2-cyanophenyl)-2-hydroxypropanoate
  • Ethyl 3-(3-cyanophenyl)-2-hydroxypropanoate

Uniqueness

Methyl 3-(3-cyanophenyl)-2-hydroxypropanoate is unique due to the position of the cyanophenyl group, which influences its reactivity and interactions with other molecules. The specific arrangement of functional groups in this compound provides distinct chemical properties that differentiate it from its analogs.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 3-(3-cyanophenyl)-2-hydroxypropanoate

InChI

InChI=1S/C11H11NO3/c1-15-11(14)10(13)6-8-3-2-4-9(5-8)7-12/h2-5,10,13H,6H2,1H3

InChI Key

BSUZJTMVXJOIOF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)C#N)O

Origin of Product

United States

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